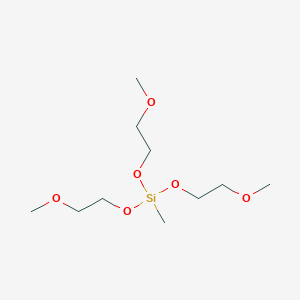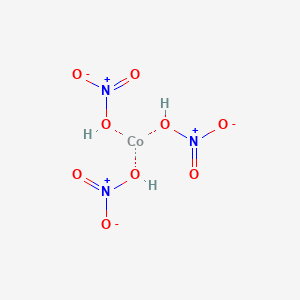
4-硝基苯胺盐酸盐
描述
4-Nitroaniline Hydrochloride, also known as 4-nitrobenzenamine hydrochloride, is an organic compound with the molecular formula C6H6N2O2·HCl. It is a yellow solid that is one of the three isomers of nitroaniline. This compound is primarily used as an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .
科学研究应用
4-Nitroaniline Hydrochloride has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of dyes and other organic compounds.
Biology: Studied for its effects on biological systems and its potential as a biochemical reagent.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in pharmaceutical synthesis.
Industry: Used in the production of dyes, antioxidants, and corrosion inhibitors.
作用机制
Target of Action
4-Nitroaniline Hydrochloride primarily targets the hemoglobin in the blood . It is one of the most potent MetHb inducers . MetHb, or methemoglobin, is a form of hemoglobin that contains ferric [Fe3+] iron and has a decreased ability to bind oxygen. It can bind other ligands such as cyanide and nitrite .
Mode of Action
The compound interacts with its targets through a process of reduction and oxidation . As an aromatic nitro compound, 4-nitroaniline can be reduced, and as an aromatic amine, it can be N-oxidized . This leads to the formation of hydroxylamine and nitroso-derivatives, whose effects are influenced by the substituent in the corresponding para position .
Biochemical Pathways
The cytotoxicity of nitro aromatics, including 4-nitroaniline, correlates with the 1-electron reduction potential and depends on reduction to the nitro radical anion and further to the nitroso derivative . This process also involves the extent of spontaneous reoxidation under the formation of oxygen radicals, a process known as redox cycling .
Pharmacokinetics
4-Nitroaniline is readily absorbed orally, dermally, and by inhalation . It is eliminated in the form of numerous metabolites essentially via the kidneys . After application to the skin, a significant portion of the compound is absorbed .
Result of Action
The action of 4-Nitroaniline Hydrochloride can lead to acute intoxication, while chronic exposure can lead to hemolysis with a reduction in the hemoglobin level and liver damage . It is also positive in a large number of in vitro tests for genotoxic properties .
Action Environment
The action of 4-Nitroaniline Hydrochloride is influenced by environmental factors such as oxygen levels . Under hypoxic conditions in vitro, 4-nitroaniline has stronger cytotoxic effects than under aerobic conditions . The authors attribute this to the reduction to a nitroso derivative mediated by a 2-electron step and its binding to macromolecules .
生化分析
Biochemical Properties
4-Nitroaniline Hydrochloride can be reduced and N-oxidized, forming hydroxylamine and nitroso-derivatives . These derivatives interact with various enzymes, proteins, and other biomolecules, influencing their function and the biochemical reactions they participate in .
Cellular Effects
4-Nitroaniline Hydrochloride has been found to have significant effects on various types of cells and cellular processes. It is readily absorbed orally, by inhalation and dermally and is eliminated in the form of numerous metabolites essentially via the kidneys . It can produce acute intoxication, while chronic exposure can lead to haemolysis with a reduction in the haemoglobin level and liver damage .
Molecular Mechanism
The molecular mechanism of action of 4-Nitroaniline Hydrochloride involves both its functional groups. As an aromatic nitro compound, it can be reduced, and as an aromatic amine, it can be N-oxidized . This leads to the formation of hydroxylamine and nitroso-derivatives, which can bind to macromolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitroaniline Hydrochloride can change over time. It has been observed that 4-Nitroaniline Hydrochloride causes the formation of MetHb . Among other factors, 4-nitrophenyl hydroxylamine, which is formed by N-oxidation of 4-nitroaniline, is responsible .
Dosage Effects in Animal Models
In animal models, the effects of 4-Nitroaniline Hydrochloride vary with different dosages. It was administered at dose levels of 3, 10, or 30 mg/kg body weight and day to rats by gavage for 90 days . MetHb formation and extramedullary haematopoiesis, haemosiderosis, congestion and vacuolization of the red pulp in the spleen was found in all dose groups .
Metabolic Pathways
4-Nitroaniline Hydrochloride is involved in various metabolic pathways. As an aromatic nitro compound, it can be reduced, and as an aromatic amine, it can be N-oxidized . This leads to the formation of hydroxylamine and nitroso-derivatives, which can interact with various enzymes or cofactors .
Transport and Distribution
4-Nitroaniline Hydrochloride is transported and distributed within cells and tissues. It is readily absorbed orally, by inhalation and dermally . After application of 4-Nitroaniline Hydrochloride in acetone at 4 μg/cm2 to isolated human skin in vitro or to the shaved abdominal skin of monkeys in vivo, 34.5% was absorbed in vitro and 100% in vivo taking the evaporated amount into account .
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitroaniline Hydrochloride can be synthesized through the nitration of aniline. The process involves the protection of the amino group of aniline by converting it to acetanilide, followed by nitration to form p-nitroacetanilide, and finally deprotection to yield 4-nitroaniline . The key steps are:
Protection: Aniline is reacted with acetic anhydride in the presence of glacial acetic acid to form acetanilide.
Nitration: Acetanilide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form p-nitroacetanilide.
Deprotection: The nitroacetanilide is then hydrolyzed to yield 4-nitroaniline.
Industrial Production Methods: Industrially, 4-nitroaniline is produced via the amination of 4-nitrochlorobenzene. The reaction involves the following steps:
化学反应分析
Types of Reactions: 4-Nitroaniline Hydrochloride undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-phenylenediamine using iron metal or catalytic hydrogenation.
Electrophilic Aromatic Substitution: The nitro group can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Reduction: Iron metal or hydrogen gas with a catalyst.
Diazotization: Sodium nitrite and hydrochloric acid.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Reduction: 4-phenylenediamine.
Diazotization: 4-nitrophenyldiazonium chloride.
Substitution: Depending on the electrophile used, various substituted nitroanilines.
相似化合物的比较
2-Nitroaniline: An isomer with the nitro group in the ortho position.
3-Nitroaniline: An isomer with the nitro group in the meta position.
Comparison:
属性
IUPAC Name |
4-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c7-5-1-3-6(4-2-5)8(9)10;/h1-4H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJUVOPKIUQOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100-01-6 (Parent) | |
| Record name | p-Nitroaniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7065964 | |
| Record name | 4-Nitrobenzenamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15873-51-5 | |
| Record name | 4-Nitroaniline hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15873-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Nitroaniline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015873515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-nitro-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitrobenzenamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroanilinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Nitroaniline Hydrochloride being investigated as a reagent in biochemical synthesis?
A1: Recent research highlights the utility of 4-Nitroaniline Hydrochloride in synthesizing important biochemical reagents. Specifically, it acts as a crucial building block in the production of L-Leucine-4-Nitroaniline Hydrochloride []. This biochemical reagent, often employed in enzyme assays, benefits from a novel synthetic approach using 4-Nitroaniline Hydrochloride, leading to a more efficient and cost-effective production process.
Q2: What makes the synthesis of Boc-L-Leu-pNA unique in the context of using 4-Nitroaniline Hydrochloride?
A2: The research emphasizes the innovative nature of employing 4-Nitroaniline Hydrochloride in the synthesis of Boc-L-Leu-pNA []. This specific condensation reaction, a key step in creating the final L-Leucine-4-Nitroaniline Hydrochloride, represents a novel methodology not previously documented. This discovery paves the way for more efficient and cost-effective synthesis of this important biochemical reagent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)




![3-[Ethyl[3-methyl-4-[(6-nitrobenzothiazol-2-yl)azo]phenyl]amino]propiononitrile](/img/structure/B96456.png)




